Methyl 4-phenoxypyrrolidine-2-carboxylate
Description
Significance of the Pyrrolidine (B122466) Heterocyclic Scaffold in Organic Synthesis and Medicinal Chemistry
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, stands as a cornerstone in the fields of organic synthesis and medicinal chemistry. researchgate.netnih.govnih.gov This saturated scaffold is a prevalent structural motif found in a vast array of natural products, particularly alkaloids, as well as in numerous synthetic compounds with significant biological and pharmacological relevance. nih.govfrontiersin.orgresearchgate.net Its importance is underscored by its presence in the amino acid proline, a fundamental component of peptides and proteins. nih.gov The widespread application of the pyrrolidine nucleus in drug discovery is evident, as it ranks first among the most common five-membered non-aromatic nitrogen heterocycles in drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov Beyond its role in pharmaceuticals, pyrrolidine and its derivatives are extensively used as organocatalysts, chiral controllers in asymmetric synthesis, and ligands for transition metals. nih.gov
A primary advantage of the pyrrolidine scaffold in drug design lies in its inherent three-dimensionality. researchgate.netnih.gov Unlike flat aromatic rings, the sp³-hybridized carbon atoms of the saturated pyrrolidine ring create a non-planar structure, allowing for a more effective exploration of three-dimensional conformational space. researchgate.netnih.govnih.gov This non-planarity, often described as "pseudorotation," contributes significantly to the molecule's stereochemistry. researchgate.netnih.govnih.gov The pyrrolidine ring can contain up to four stereogenic carbon atoms, potentially leading to as many as 16 different stereoisomers. nih.gov This stereochemical richness is crucial because the spatial orientation of substituents can dramatically influence a molecule's biological profile and its binding affinity to enantioselective protein targets. researchgate.netnih.govnih.gov The conformation of the pyrrolidine ring can be controlled and "locked" by the strategic placement of substituents, a feature that medicinal chemists exploit to fine-tune the pharmacological efficacy of drug candidates. nih.gov The presence of fluorine, for example, can significantly influence the stereochemical behavior and conformational stability of the pyrrolidine ring. beilstein-journals.org
The pyrrolidine ring is widely recognized as a "privileged scaffold" in medicinal chemistry. frontiersin.orgrsc.org This term refers to molecular frameworks that are capable of binding to multiple, diverse biological targets, making them valuable starting points for the design of novel bioactive compounds. ufrj.br The versatility of the pyrrolidine skeleton allows for the development of molecules with a wide range of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. frontiersin.orgresearchgate.net Its utility as a foundational building block is demonstrated by its central role in the synthesis of complex drugs and natural products. nih.govmdpi.com Chemists frequently employ functionalized pyrrolidines, such as those derived from the chiral pool of proline and 4-hydroxyproline (B1632879), to construct more elaborate molecules with specific therapeutic functions. nih.gov The ability to combine the pyrrolidine core with other bioactive structures through molecular hybridization further enhances its role in developing new drug candidates. frontiersin.org
Contextualization of Phenoxy-Substituted Pyrrolidine Systems in Contemporary Chemical Endeavors
Within the broad class of pyrrolidine derivatives, phenoxy-substituted systems represent a specific area of interest in modern chemical synthesis. Methyl 4-phenoxypyrrolidine-2-carboxylate and its analogues serve as key intermediates or building blocks for the construction of more complex pharmaceutical agents. researchgate.net The presence of the phenoxy group provides a site for further chemical modification, allowing for the exploration of structure-activity relationships (SAR). nih.gov
The synthesis and evaluation of various analogues, where the phenoxy ring is substituted with different chemical groups, indicate active research into their potential applications. These compounds are often used in the development of novel therapeutic agents. For instance, phenoxypropyl-R-2-methylpyrrolidine analogues have been synthesized and evaluated as potent histamine (B1213489) H₃ receptor antagonists. nih.gov The availability of a variety of these intermediates from chemical suppliers, with different substituents on the phenoxy ring, highlights their role in discovery research and the development of new chemical entities.
Below is a table of representative phenoxy-substituted pyrrolidine-2-carboxylate derivatives, illustrating the structural diversity available to researchers.
| Compound Name | CAS Number | Molecular Formula |
| Methyl (2S,4S)-4-phenoxypyrrolidine-2-carboxylate hydrochloride | 93967-76-1 | C12H16ClNO3 |
| (2S,4S)-Methyl 4-(4-nitrophenoxy)pyrrolidine-2-carboxylate hydrochloride | 1354484-59-5 | C12H15ClN2O5 |
| (2S,4S)-Methyl 4-(4-propylphenoxy)pyrrolidine-2-carboxylate hydrochloride | 1354488-25-7 | C15H22ClNO3 |
| (2S,4S)-Methyl 4-(4-propoxyphenoxy)pyrrolidine-2-carboxylate hydrochloride | 1354487-48-1 | C15H22ClNO4 |
| (2S,4S)-Methyl 4-(2-(trifluoromethyl)phenoxy)pyrrolidine-2-carboxylate hydrochloride | 1354484-74-4 | C13H15ClF3NO3 |
| (2S,4S)-Methyl 4-(4-chloro-2-methylphenoxy)pyrrolidine-2-carboxylate hydrochloride | 1354484-83-5 | C13H17Cl2NO3 |
| (2S,4S)-Methyl 4-(2-acetylphenoxy)pyrrolidine-2-carboxylate hydrochloride | N/A | C14H18ClNO4 |
| (2S,4S)-Methyl 4-(4-(methoxycarbonyl)phenoxy)pyrrolidine-2-carboxylate hydrochloride | N/A | C14H18ClNO5 |
| methyl (2S,4R)-4-(pyridin-2-yloxy)pyrrolidine-2-carboxylate | N/A | C11H14N2O3 |
Data sourced from multiple chemical supplier databases. bldpharm.combldpharm.comalchempharmtech.comchemicalbook.combldpharm.comalchempharmtech.comnextpeptide.combldpharm.com
Structure
2D Structure
Properties
IUPAC Name |
methyl 4-phenoxypyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-15-12(14)11-7-10(8-13-11)16-9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKPCAVNDNPENO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 4 Phenoxypyrrolidine 2 Carboxylate
General Synthetic Strategies for Pyrrolidine-2-carboxylate Derivatives
The construction of the pyrrolidine-2-carboxylate framework is a well-trodden path in organic synthesis, with a variety of methods developed to access these valuable building blocks. google.comorganic-chemistry.org These strategies often involve multi-step sequences and can be categorized into different paradigms based on their approach to assembling the target molecule.
Multi-Step Synthesis Approaches and Sequential Transformations
Multi-step synthesis is a fundamental approach where the target molecule is built through a series of sequential reactions. For pyrrolidine-2-carboxylate derivatives, this often begins with acyclic precursors that are cyclized to form the pyrrolidine (B122466) ring. mdpi.com A common strategy involves the use of amino acids as starting materials, leveraging their inherent chirality. researchgate.net For instance, L-proline and its derivatives can be chemically modified through a series of steps to introduce desired substituents. nih.gov
One illustrative multi-step approach involves the N-acylation of L-proline, followed by the conversion of the carboxylic acid to a carbonitrile, which can then be further manipulated. beilstein-journals.org Another method starts with the reduction of a protected proline derivative to an alcohol, which can then undergo further transformations. mdpi.com These sequential transformations allow for the controlled introduction of functional groups at various positions of the pyrrolidine ring.
A key transformation in the synthesis of 4-substituted pyrrolidine-2-carboxylates is the introduction of a functional group at the C4 position. This can be achieved through various methods, including the use of 4-hydroxyproline (B1632879) as a starting material. nih.gov The hydroxyl group can be converted to a good leaving group and then displaced by a nucleophile, such as a phenoxide, to introduce the desired substituent. The Mitsunobu reaction is a powerful tool for this transformation, allowing for the inversion of stereochemistry at the C4 position. organic-chemistry.orgwikipedia.orgnih.gov This reaction typically involves the use of triphenylphosphine (B44618) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to activate the alcohol for nucleophilic attack. wikipedia.orgorganic-synthesis.com
| Reaction Step | Reagents and Conditions | Purpose |
| N-protection | Boc-anhydride, base | Protects the nitrogen atom during subsequent reactions. |
| Hydroxyl activation | Triphenylphosphine, DEAD/DIAD | Activates the hydroxyl group for nucleophilic substitution. |
| Nucleophilic substitution | Phenol (B47542) | Introduces the phenoxy group at the C4 position. |
| Deprotection | Acid (e.g., TFA) | Removes the protecting group from the nitrogen atom. |
| Esterification | Methanol (B129727), acid catalyst | Forms the methyl ester at the C2 position. |
Convergent and Divergent Synthesis Paradigms
In contrast to linear, multi-step syntheses, convergent and divergent approaches offer alternative strategies for building molecular complexity.
A convergent synthesis involves the independent synthesis of different fragments of the target molecule, which are then coupled together in the later stages. researchgate.net For a molecule like methyl 4-phenoxypyrrolidine-2-carboxylate, this could involve synthesizing a protected 4-hydroxypyrrolidine-2-carboxylate fragment and a separate phenoxy-containing fragment, followed by their coupling. This approach can be more efficient as it allows for the parallel synthesis of different parts of the molecule.
A divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a variety of different products. wikipedia.org In the context of pyrrolidine synthesis, a common pyrrolidine core could be synthesized and then subjected to a range of different reactions to introduce diverse substituents at various positions. This strategy is particularly useful for creating libraries of related compounds for drug discovery purposes. For example, a 4-oxopyrrolidine-2-carboxylate intermediate could be reacted with different nucleophiles to generate a series of 4-substituted derivatives.
Chiral Synthesis of Enantiopure this compound and its Stereoisomers
The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, the synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry. organic-chemistry.orgnih.govgoogle.com The synthesis of enantiopure this compound and its stereoisomers requires precise control over the stereocenters at the C2 and C4 positions.
Asymmetric Synthetic Routes
Asymmetric synthesis aims to create a single enantiomer of a chiral product. This can be achieved through a variety of methods, including the use of chiral catalysts, chiral auxiliaries, or chiral starting materials.
A common asymmetric route to 4-substituted pyrrolidine-2-carboxylates involves the use of a chiral starting material, such as a derivative of 4-hydroxyproline. nih.gov The inherent chirality of the starting material directs the stereochemical outcome of subsequent reactions. For example, starting with (2S,4R)-4-hydroxy-L-proline allows for the synthesis of a specific stereoisomer of the final product. The Mitsunobu reaction, when applied to a chiral alcohol, proceeds with inversion of configuration, providing a predictable way to control the stereochemistry at the C4 position. organic-chemistry.orgnih.gov
Chiral Pool Approaches
The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products, such as amino acids, sugars, and terpenes. researchgate.net These compounds can be used as starting materials for the synthesis of more complex chiral molecules.
L-proline and L-hydroxyproline are prominent members of the chiral pool and are frequently used as starting materials for the synthesis of pyrrolidine derivatives. researchgate.netnih.gov The synthesis of this compound can be envisioned starting from a commercially available enantiopure 4-hydroxypyrrolidine-2-carboxylic acid derivative. molport.com This approach leverages the pre-existing stereocenters of the starting material to build the desired target molecule with high enantiomeric purity.
| Chiral Starting Material | Key Transformations | Resulting Stereochemistry |
| (2S,4R)-4-Hydroxy-L-proline | Mitsunobu reaction with phenol | (2S,4S)-4-phenoxypyrrolidine-2-carboxylate |
| (2S,4S)-4-Hydroxy-L-proline | Direct etherification (retention) | (2S,4S)-4-phenoxypyrrolidine-2-carboxylate |
Enantioselective Catalysis in Pyrrolidine Synthesis
Enantioselective catalysis is a powerful tool for the synthesis of chiral molecules. thieme-connect.com This approach utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. In the context of pyrrolidine synthesis, various catalytic methods have been developed.
One notable example is the palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane with imines, which allows for the enantioselective construction of the pyrrolidine ring. nih.gov While this specific reaction may not directly yield this compound, the principles of enantioselective catalysis can be applied to other reactions in the synthetic sequence. For instance, a catalytic asymmetric Michael addition could be used to establish the stereochemistry at the C4 position. rsc.orgnih.gov Organocatalysis, using small organic molecules as catalysts, has also emerged as a powerful strategy for the asymmetric synthesis of substituted pyrrolidines. mdpi.comunibo.it Chiral phosphoric acids, for example, have been used in dual catalytic systems to achieve high enantioselectivities in the synthesis of functionalized pyrrolidines. thieme-connect.com
Advanced Synthetic Techniques and Process Optimization
The synthesis of structurally complex molecules such as this compound demands sophisticated and efficient methodologies. Modern organic synthesis has moved beyond traditional batch processing to embrace advanced techniques that offer greater control, efficiency, and scalability. This section details the application of continuous flow chemistry, advanced catalytic methods for ring construction and modification, and strategic use of protecting groups to streamline the synthesis of this and related pyrrolidine derivatives.
Implementation of Continuous Flow Reactors for Enhanced Efficiency and Scalability
Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients and complex intermediates, offering significant advantages over conventional batch methods. rsc.org The application of this technology to the synthesis of this compound can lead to enhanced reaction efficiency, improved safety profiles, and straightforward scalability.
Flow reactors, typically microreactors, provide a large surface-area-to-volume ratio, which allows for superior heat and mass transfer. researchgate.net This precise control over reaction parameters like temperature, pressure, and residence time is critical for optimizing reaction yields and minimizing the formation of byproducts. For instance, exothermic reactions, which can be challenging to control in large batch reactors, can be managed safely and effectively in a continuous flow setup. researchgate.net
Key advantages of implementing continuous flow reactors include:
Enhanced Safety: Small reaction volumes minimize the risks associated with highly reactive or unstable intermediates.
Rapid Optimization: The ability to quickly vary reaction parameters allows for efficient optimization of reaction conditions. rsc.org
Improved Reproducibility and Scalability: Once optimized, the process can be scaled up by simply running the system for a longer duration or by using multiple reactors in parallel, ensuring high consistency between batches. rsc.org
Access to Novel Reaction Conditions: High pressures and temperatures can be safely achieved, potentially enabling new chemical transformations.
A practical approach for synthesizing a precursor to the target molecule might involve a photochemical [2+2]-cycloaddition in a flow system to construct the core bicyclic structure, which can then be further functionalized. researchgate.net This method highlights the capability of flow synthesis to handle specialized reaction types efficiently.
Catalytic Methodologies for Pyrrolidine Ring Formation and Functionalization
Catalysis is central to the modern synthesis of N-heterocycles, providing efficient and selective pathways for the formation and functionalization of the pyrrolidine ring. acs.orgorganic-chemistry.org These methods are prized for their atom economy and ability to generate structural complexity under mild conditions.
Pyrrolidine Ring Formation:
A prominent strategy for constructing the pyrrolidine scaffold is the [3+2] dipolar cycloaddition reaction involving azomethine ylides. acs.orgnih.gov Iridium-catalyzed reductive generation of azomethine ylides from amides or lactams allows for a highly selective cycloaddition with various dipolarophiles. acs.org This approach provides access to a wide range of highly substituted pyrrolidines with excellent regio- and diastereocontrol.
Another powerful technique is the iridium-catalyzed domino ring-opening cyclization of vinyl aziridines with β-ketocarbonyls, which yields functionalized 2-methylenepyrrolidines. acs.org This method is characterized by its high atom-economy and the ability to generate multiple stereocenters in a single step.
| Catalyst System | Reaction Type | Starting Materials | Key Features | Reference |
|---|---|---|---|---|
| Vaska's Complex [IrCl(CO)(PPh₃)₂] / TMDS | Reductive [3+2] Cycloaddition | Tertiary amides/lactams, Conjugated alkenes | High regio- and diastereoselectivity; broad substrate scope. | acs.org |
| Iridium Catalyst | Domino Ring-Opening Cyclization | Vinyl aziridines, β-Ketocarbonyls | High atom-economy; mild conditions; access to functionalized pyrrolidines. | acs.org |
| Cp*Ir Complex | N-Heterocyclization | Primary amines, Diols | Good to excellent yields for five-, six-, and seven-membered rings. | organic-chemistry.org |
Pyrrolidine Ring Functionalization:
Once the pyrrolidine ring is formed, catalytic C-H functionalization offers a direct method for introducing substituents without the need for pre-functionalized substrates. For example, copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds is an effective way to forge C-N bonds and construct the pyrrolidine ring with high regio- and chemoselectivity. organic-chemistry.org
Furthermore, redox-neutral methods have been developed for the α-functionalization of pyrrolidines. rsc.orgrsc.org Using a quinone monoacetal as an oxidizing agent, an iminium ion intermediate is generated in situ, which can then be trapped by various nucleophiles to introduce aryl or other groups at the α-position to the nitrogen. rsc.org This strategy avoids the use of external metal catalysts and harsh oxidants.
Chemical Reactivity and Mechanistic Investigations of Methyl 4 Phenoxypyrrolidine 2 Carboxylate
Fundamental Reaction Pathways and Transformations of Pyrrolidine-Phenoxy Systems
The chemical behavior of Methyl 4-phenoxypyrrolidine-2-carboxylate is dictated by the interplay of its three primary functional components: the secondary amine within the pyrrolidine (B122466) ring, the ester group at the 2-position, and the phenoxy substituent at the 4-position. These groups provide multiple sites for a variety of chemical transformations.
The pyrrolidine ring, particularly in N-protected forms, is susceptible to oxidation, which can lead to valuable functionalized products. A significant oxidative pathway for pyrrolidines is dehydrogenation to form the corresponding pyrrole. nih.govacs.org This transformation is often challenging due to the sensitivity of pyrroles to oxidative conditions. nih.gov However, catalytic methods using reagents like tris(pentafluorophenyl)borane, B(C₆F₅)₃, have been developed to achieve this conversion under relatively mild conditions. nih.govacs.org The process typically involves a hydride abstraction from the carbon alpha to the nitrogen, initiating the aromatization sequence. nih.gov
Another key oxidative transformation involves the generation of N-acyliminium ions from N-protected pyrrolidines. nih.gov These reactive electrophilic intermediates are pivotal in synthetic chemistry for creating carbon-carbon and carbon-heteroatom bonds. nih.gov They can be generated in situ through chemical oxidation using hypervalent iodine reagents, such as iodosobenzene (B1197198) (PhIO)n in combination with a trimethylsilyl (B98337) (TMS) source like TMS-azide (TMSN₃). nih.gov This method facilitates the direct α-azidonation of carbamate-protected pyrrolidines, which can then be ionized to the N-acyliminium ion. nih.gov
Functional group interconversions can also be achieved through oxidative means. For example, oxidative metabolism studies on analogous heterocyclic systems have shown pathways such as N-dealkylation and hydroxylation of aromatic rings, suggesting that the phenoxy group could potentially be hydroxylated under specific oxidative conditions. nih.gov
Table 1: Examples of Oxidative Transformations in Pyrrolidine Systems
| Transformation | Reagent/Catalyst | Key Intermediate | Product Type | Reference |
|---|---|---|---|---|
| Dehydrogenation | B(C₆F₅)₃ | Iminium borohydride (B1222165) | Pyrrole | nih.govacs.org |
| α-Functionalization | (PhIO)n / TMSN₃ | N-acyliminium ion | α-Azido Pyrrolidine | nih.gov |
Reductive processes offer complementary pathways for modifying the this compound scaffold. The ester group is a primary target for reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) are commonly used to reduce pyrrolidine-2-carboxylates to the corresponding 2-(hydroxymethyl)pyrrolidines, such as prolinol from proline. mdpi.com This transformation is a fundamental step in the synthesis of many biologically active molecules. mdpi.com
Protecting groups on the pyrrolidine nitrogen are crucial for controlling reactivity and are manipulated through various reductive and non-reductive methods. For instance, the N-Cbz (carboxybenzyl) group, a common protecting group, can be removed via catalytic hydrogenation. The choice of protecting group and the method of its removal are essential considerations in multi-step syntheses involving pyrrolidine derivatives.
Reductive methods are also employed in the synthesis of the pyrrolidine ring itself. An iridium-catalyzed reductive approach can generate azomethine ylides from lactam precursors, which then undergo cycloaddition to form complex pyrrolidine structures. acs.org This highlights the role of reduction not just in functional group manipulation but also in the fundamental construction of the heterocyclic core. acs.org
The pyrrolidine nitrogen in this compound is a secondary amine, making it inherently nucleophilic. chemicalbook.com It readily participates in electrophilic substitution reactions with a range of electrophiles, such as alkyl halides and acyl halides, to yield N-substituted derivatives. chemicalbook.comchegg.com This reactivity allows for the straightforward introduction of various substituents onto the nitrogen atom, a common strategy for modulating the compound's properties. chemicalbook.com
The phenoxy ring, in contrast, is generally electron-rich and thus more susceptible to electrophilic aromatic substitution. However, for nucleophilic attack to occur on the phenyl ring, it must be activated by strongly electron-withdrawing groups, such as a nitro (NO₂) group. libretexts.org In such activated systems, the reaction proceeds via a nucleophilic aromatic substitution (SɴAr) mechanism. libretexts.orgnih.gov This is a two-step process initiated by the attack of a nucleophile (such as an amine or alkoxide) on the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgnih.gov In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org Computational studies on the reaction of pyrrolidine with activated thiophenes—a close heteroaromatic analog—confirm that this addition/elimination pathway is operative. nih.govresearchgate.net Therefore, if the phenoxy group of this compound were substituted with a nitro group, it would become susceptible to displacement by strong nucleophiles.
Mechanistic Elucidation of Pyrrolidine Ring Formation and Rearrangement Reactions
Understanding the mechanisms by which the pyrrolidine ring is formed and rearranged is critical for the rational design of synthetic routes. Modern mechanistic studies frequently combine experimental evidence with high-level computational analysis.
Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms at a molecular level. beilstein-journals.orgresearchgate.net Such studies allow for the calculation of potential energy surfaces, the identification of transition states, and the determination of reaction energy barriers, providing deep insight into reaction feasibility and selectivity. beilstein-journals.orgchemrxiv.org
For example, DFT calculations have been employed to elucidate the mechanism of copper-catalyzed intramolecular C-H amination for the synthesis of pyrrolidines. nih.govacs.org These studies have modeled the energies of proposed intermediates and transition states, helping to distinguish between different potential reaction pathways, such as a single-electron transfer (SET) versus a concerted process. nih.govacs.org
In the context of SɴAr reactions involving pyrrolidine, computational studies have mapped out the Gibbs free energy profiles for the stepwise reaction pathway. nih.govresearchgate.net These calculations have quantified the energy barrier for the initial nucleophilic addition of pyrrolidine to the aromatic ring to form the zwitterionic Meisenheimer intermediate and the subsequent, often higher, barrier for the elimination of the leaving group. nih.govresearchgate.net Such theoretical work provides a quantitative understanding of the factors controlling the reaction rate and selectivity. researchgate.net
Table 2: Theoretical Data for Pyrrolidine Reaction Mechanisms
| Reaction Type | Computational Method | Finding | Reference |
|---|---|---|---|
| SɴAr of Pyrrolidine with 2-methoxy-3-cyano-5-nitrothiophene | DFT | Calculated Gibbs free energy barrier for nucleophilic addition is 19.0 kcal/mol. | nih.gov |
| Reaction of 3-pyrroline-2-one (B142641) with Methylamine | DFT | A small potential barrier of 0.5-1.0 kcal/mol was calculated for an intramolecular H-displacement. | beilstein-journals.org |
The synthesis of pyrrolidines often proceeds through complex, multi-step catalytic cycles involving a series of reactive intermediates. The isolation, characterization, or computational modeling of these intermediates is crucial for mechanistic validation.
In copper-catalyzed C-H amination reactions to form pyrrolidines, a catalytic cycle involving Cu(I) and Cu(II) oxidation states has been proposed. acs.org Mechanistic studies have led to the isolation and structural characterization of key intermediates, such as a fluorinated copper(II) complex, which provides strong evidence for the proposed cycle. nih.govacs.org
The B(C₆F₅)₃-catalyzed dehydrogenation of pyrrolidines to pyrroles proceeds through a well-defined catalytic cycle where several key intermediates have been identified. nih.govacs.org The proposed mechanism involves the formation of an iminium borohydride, which is then deprotonated to form a dihydropyrrole. nih.govacs.org This dihydropyrrole can be trapped by the borane (B79455) catalyst to form a zwitterionic resting state, which then undergoes a second hydride abstraction to complete the aromatization. nih.govacs.org
Other important intermediates in pyrrolidine synthesis include:
Azomethine ylides : These are 1,3-dipoles that are key intermediates in [3+2] cycloaddition reactions to form pyrrolidines. acs.org They can be generated through various methods, including the iridium-catalyzed reduction of lactams. acs.org
N-Acyliminium ions : As mentioned previously, these electrophilic cations are intermediates in the oxidative functionalization of N-protected pyrrolidines. nih.gov
Meisenheimer complexes : These anionic σ-adducts are the hallmark intermediates of the SɴAr mechanism. libretexts.orgnih.gov
By identifying these transient species and understanding their roles within catalytic cycles, chemists can optimize reaction conditions and develop new, more efficient synthetic methodologies.
Derivatization and Scaffold Modification Strategies for this compound
Functionalization of the Phenoxy Moiety
The phenoxy group presents an aromatic ring that is amenable to electrophilic aromatic substitution, providing a direct route to introduce a variety of substituents. The ether oxygen is an activating, ortho-, para-directing group, which influences the regioselectivity of these reactions.
Detailed Research Findings:
Nitration: The introduction of a nitro group (—NO₂) onto the phenoxy ring can be achieved using standard nitrating agents. sarthaks.com A mixture of nitric acid and sulfuric acid is a common reagent for this transformation, typically leading to substitution at the ortho and para positions relative to the ether linkage. google.comnih.gov The reaction conditions, such as temperature and concentration, can be controlled to favor mononitration and influence the isomeric ratio of the products. nih.gov For phenolic ethers, nitration often yields a mixture of ortho- and para-isomers. sarthaks.com
Halogenation: Halogens such as bromine and chlorine can be introduced onto the aromatic ring via electrophilic halogenation. byjus.com Reagents like N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid catalyst can be employed. As with nitration, the substitution pattern is directed to the ortho and para positions.
Friedel-Crafts Reactions: Alkylation and acylation of the phenoxy ring can be accomplished through Friedel-Crafts reactions. These reactions typically require a Lewis acid catalyst, such as aluminum chloride (AlCl₃), and an appropriate alkyl halide or acyl halide. This allows for the introduction of carbon-based functional groups, expanding the structural diversity of the scaffold.
These modifications allow for the fine-tuning of electronic and steric properties, which can be crucial for modulating biological activity.
| Reaction Type | Typical Reagents | Potential Products | Key Considerations |
|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | Ortho- and para-nitrophenoxy derivatives | Reaction conditions control the degree of nitration and isomer ratio. nih.gov |
| Halogenation | Br₂ / FeBr₃ or NBS | Ortho- and para-bromophenoxy derivatives | Choice of halogenating agent and catalyst is crucial. byjus.com |
| Friedel-Crafts Acylation | Acyl chloride / AlCl₃ | Ortho- and para-acylphenoxy derivatives | Requires anhydrous conditions and a Lewis acid catalyst. |
Modifications at the Pyrrolidine Ring and Nitrogen Atom
The pyrrolidine core, particularly the secondary amine, is a primary site for modification, enabling the introduction of a wide array of functional groups that can alter the molecule's polarity, basicity, and steric profile.
Detailed Research Findings:
N-Alkylation: The secondary amine of the pyrrolidine ring can be readily alkylated using various alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base. researchgate.netnih.gov This reaction introduces an alkyl group onto the nitrogen atom. Catalytic methods using alcohols as alkylating agents in the presence of a ruthenium-based catalyst also provide a sustainable route to N-alkylated proline derivatives. nih.govrug.nl These modifications are fundamental in peptide chemistry and drug design to create N-alkylated amino acid analogs.
N-Acylation: Acylation of the pyrrolidine nitrogen is another common transformation, typically achieved by reacting the parent compound with an acyl chloride or acid anhydride. This reaction forms an amide linkage and is often used to introduce specific structural motifs or to serve as a protecting group strategy during multi-step syntheses. nih.gov For instance, the widely used Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) protecting groups are installed via acylation.
Modification at other ring positions: While the C4 position is defined by the phenoxy group, other positions on the pyrrolidine ring, such as C2 or C5, can be targeted for functionalization, although this often requires more complex synthetic routes starting from different precursors. Alkylation of N-protected proline ester enolates can introduce substituents at the C2 position. nih.gov The stereochemical outcome of such reactions can be influenced by the N-protecting group and the alkylating agent used. nih.gov
| Modification Site | Reaction Type | Typical Reagents | Resulting Functional Group |
|---|---|---|---|
| Nitrogen Atom | N-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Tertiary Amine |
| Nitrogen Atom | N-Acylation | Acyl chloride (e.g., Acetyl chloride), Base | Amide (N-acylpyrrolidine) |
| Nitrogen Atom | N-Sulfonylation | Sulfonyl chloride (e.g., Tosyl chloride), Base | Sulfonamide |
| C2 Position | α-Alkylation | LDA, Alkyl halide | Quaternary α-carbon |
Ester Group Transformations and Carboxylate Derivatives
The methyl ester at the C2 position is a versatile functional handle that can be converted into a range of other functional groups, significantly broadening the chemical space accessible from this scaffold.
Detailed Research Findings:
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. nih.govchemspider.com Basic hydrolysis, using reagents like sodium hydroxide (B78521) or lithium hydroxide followed by acidic workup, is common. chemspider.com The resulting carboxylic acid, 4-phenoxypyrrolidine-2-carboxylic acid, is a key intermediate that can participate in further reactions.
Amide Formation: The carboxylic acid obtained from hydrolysis can be coupled with various primary or secondary amines to form a diverse library of amides. This reaction typically requires a coupling agent such as DCC (dicyclohexylcarbodiimide) or HATU to activate the carboxylic acid. libretexts.org Alternatively, direct conversion from the methyl ester to an amide can sometimes be achieved by heating with an amine, although this is less common. One-pot methods using reagents like thionyl chloride to activate the carboxylic acid in situ before adding an amine have also been developed. rsc.orgnih.gov
Reduction: The ester group can be reduced to a primary alcohol, yielding (4-phenoxypyrrolidin-2-yl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The resulting alcohol provides another point for further derivatization, such as ether formation or oxidation to an aldehyde.
| Transformation | Typical Reagents | Product Functional Group | Notes |
|---|---|---|---|
| Hydrolysis | LiOH or NaOH, then H₃O⁺ | Carboxylic Acid | Creates a key intermediate for amide coupling. nih.gov |
| Amide Formation (from acid) | Amine, Coupling Agent (e.g., HATU, DCC) | Amide | Allows for the introduction of a wide variety of R-groups via the amine. nih.gov |
| Reduction | LiAlH₄ | Primary Alcohol | Provides a new site for derivatization (e.g., etherification). |
| Transesterification | Alcohol (R'OH), Acid or Base catalyst | Ester (with new R' group) | Changes the ester alkyl group. |
Advanced Structural Characterization of Methyl 4 Phenoxypyrrolidine 2 Carboxylate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules in solution and, increasingly, in the solid state. Its ability to probe the local chemical environment of individual nuclei provides invaluable information on connectivity, stereochemistry, and molecular dynamics.
One-dimensional ¹H and ¹³C NMR spectra offer the initial and most fundamental insights into the molecular framework of Methyl 4-phenoxypyrrolidine-2-carboxylate.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments, their chemical shifts (δ), signal multiplicities (splitting patterns), and integration values (proton count). For a typical this compound structure, characteristic chemical shift regions can be predicted. Protons on the pyrrolidine (B122466) ring are expected to resonate in the aliphatic region, typically between 1.5 and 4.5 ppm. libretexts.org The proton at the C2 position, being adjacent to both a nitrogen atom and a carboxylate group, would likely appear at the lower field end of this range. The protons at the C4 position, influenced by the phenoxy group, would also exhibit a downfield shift. The methyl protons of the ester group are anticipated to produce a singlet at approximately 3.7 ppm. The aromatic protons of the phenoxy group would be observed in the range of 6.8 to 7.5 ppm. libretexts.org The specific splitting patterns, governed by scalar (J) couplings between adjacent protons, are crucial for establishing the connectivity within the pyrrolidine ring.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. The carbonyl carbon of the ester group is typically observed at the lowest field, in the range of 170-175 ppm. The aromatic carbons of the phenoxy group resonate between 115 and 160 ppm. The carbons of the pyrrolidine ring are found in the aliphatic region, generally between 25 and 70 ppm. nih.gov The carbon attached to the nitrogen (C2 and C5) and the carbon bearing the phenoxy group (C4) will be shifted further downfield compared to the C3 carbon. The methyl carbon of the ester group will appear at a higher field, typically around 52 ppm.
The following table provides a hypothetical, yet representative, set of ¹H and ¹³C NMR data for this compound, illustrating the expected chemical shifts and multiplicities.
Interactive Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹H Multiplicity | ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| C=O | - | - | ~173 |
| Ar-C (O-C) | - | - | ~158 |
| Ar-CH (para) | ~7.0 | t | ~122 |
| Ar-CH (meta) | ~7.3 | t | ~130 |
| Ar-CH (ortho) | ~6.9 | d | ~116 |
| C2 | ~4.2 | dd | ~60 |
| C3 | ~2.2 (a), ~2.5 (b) | m | ~35 |
| C4 | ~4.8 | m | ~75 |
| C5 | ~3.4 (a), ~3.6 (b) | m | ~53 |
Note: 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'dd' denotes doublet of doublets, and 'm' denotes multiplet. The exact chemical shifts and coupling constants can vary depending on the solvent and specific stereoisomer.
For derivatives of this compound, the introduction of substituents on the phenoxy ring or modifications to the pyrrolidine scaffold will induce predictable changes in the NMR spectra, aiding in their structural confirmation.
While one-dimensional NMR provides foundational information, complex structures and stereochemical ambiguities often necessitate the use of more advanced, multidimensional NMR experiments.
Two-dimensional correlation experiments are indispensable for unambiguously establishing the covalent framework of a molecule.
Double-Quantum Filtered Correlation Spectroscopy (DQF-COSY): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a DQF-COSY spectrum connect protons that are scalar-coupled, typically over two or three bonds. For this compound, this technique would be used to trace the connectivity of the protons around the pyrrolidine ring, confirming the sequence of C2-C3-C4-C5.
Gradient-Enhanced Heteronuclear Single Quantum Coherence (GE-HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. Each cross-peak in a GE-HSQC spectrum corresponds to a C-H bond, providing a direct link between the ¹H and ¹³C assignments. This is particularly useful for resolving overlapping proton signals and confirming the assignment of each carbon in the pyrrolidine ring and the phenoxy group.
Gradient-Enhanced Heteronuclear Multiple Bond Correlation (GE-HMBC): The GE-HMBC experiment detects longer-range correlations between protons and carbons, typically over two to four bonds. This is a powerful tool for piecing together different molecular fragments and for assigning quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the ipso-carbon of the phenoxy group. For instance, correlations would be expected between the methyl protons (OCH₃) and the carbonyl carbon (C=O), and between the H2 proton and the carbonyl carbon.
Together, these correlation experiments provide a comprehensive and unambiguous map of the molecular connectivity. researchgate.net
The Nuclear Overhauser Effect (NOE) is a through-space interaction that arises between protons that are close in space, regardless of whether they are connected through chemical bonds. Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR experiment that maps these spatial proximities. Cross-peaks in a NOESY spectrum indicate that the correlated protons are typically within 5 Å of each other.
This technique is particularly crucial for determining the relative stereochemistry of the substituents on the pyrrolidine ring. For example, in a cis-isomer of a substituted this compound, a NOESY cross-peak would be observed between the protons on the substituents at C2 and C4. In the corresponding trans-isomer, this cross-peak would be absent. The presence or absence of specific NOE correlations provides definitive evidence for the stereochemical arrangement of the molecule.
While solution-state NMR is the most common technique, solid-state NMR (ssNMR) provides invaluable information about the structure and dynamics of molecules in their solid, bulk forms, including both crystalline and amorphous states.
Magic Angle Spinning (MAS) NMR: In the solid state, anisotropic interactions such as dipolar coupling and chemical shift anisotropy lead to broad NMR signals. Magic Angle Spinning (MAS) is a technique where the sample is spun at a high frequency (several kilohertz) at an angle of 54.74° with respect to the external magnetic field. This spinning averages the anisotropic interactions, resulting in significantly narrower and more resolved signals, similar to those observed in solution. High-resolution ¹³C MAS NMR spectra can be used to identify the number of crystallographically inequivalent molecules in the unit cell of a crystalline sample.
Heteronuclear Correlation (HETCOR): Similar to its solution-state counterpart (HSQC), solid-state HETCOR experiments establish correlations between heteronuclei, most commonly ¹H and ¹³C. This technique can be used to assign the resonances in the solid-state spectra and to probe the local environment and packing of the molecules in the solid state. By combining MAS with HETCOR, it is possible to obtain detailed structural information about the compound in its native solid form.
Solid-state NMR is particularly useful for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. It can also be used to characterize amorphous materials that lack long-range order and are therefore not amenable to X-ray diffraction techniques.
Advanced Multidimensional NMR Techniques for Detailed Structural Elucidation
X-ray Crystallography
X-ray crystallography is the most powerful and definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline state. This technique provides unambiguous information about bond lengths, bond angles, and torsional angles, as well as the absolute configuration of chiral centers.
For this compound and its derivatives, obtaining a single crystal of suitable quality is the first and often most challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.
The resulting crystal structure provides a wealth of information, including:
Unambiguous Stereochemistry: The relative and absolute stereochemistry of all chiral centers is definitively established.
Conformational Analysis: The preferred conformation of the pyrrolidine ring (e.g., envelope or twist conformation) and the orientation of the phenoxy and carboxylate substituents are precisely determined.
Intermolecular Interactions: The packing of the molecules in the crystal lattice reveals the nature and geometry of intermolecular interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. This information is crucial for understanding the physical properties of the solid material.
The following table presents hypothetical crystallographic data for a derivative of this compound, illustrating the type of information obtained from an X-ray diffraction study.
Interactive Table 2: Example Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 15.789 |
| β (°) | 98.76 |
| Volume (ų) | 1334.5 |
| Z | 4 |
The combination of advanced NMR techniques and single-crystal X-ray diffraction provides a comprehensive and unequivocal structural characterization of this compound and its derivatives, which is fundamental for any further investigation into their chemical and biological properties.
Single Crystal X-ray Diffraction for Absolute Structure and Stereochemistry Determination
Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for the unambiguous determination of the molecular structure of crystalline solids, providing precise atomic coordinates in three-dimensional space. mkuniversity.ac.in For chiral molecules such as derivatives of this compound, this technique is crucial for establishing the absolute configuration and stereochemistry of all chiral centers.
The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of individual atoms can be resolved. mdpi.com For light-atom compounds where resonant scattering is minimal, determining the absolute structure can be challenging. nih.govnih.gov In such cases, data collection using longer wavelength radiation (e.g., Cu Kα) can enhance anomalous dispersion effects, providing better indicators for the correct handedness of the molecule. nih.gov
The absolute configuration is often confirmed through independent methods, such as circular dichroism (CD) spectroscopy, correlated with theoretical calculations. nih.govnih.gov This combined approach ensures a high degree of confidence in the assigned stereochemistry. nih.gov The refinement of the crystal structure yields a set of crystallographic data that fully describes the molecule's geometry in the solid state.
Table 1: Representative Crystallographic Data for a Pyrrolidine Derivative This table presents hypothetical yet typical data for a compound in this class, based on published crystal structures of similar molecules.
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₂H₁₅NO₃ |
| Formula Weight | 221.25 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.931 |
| b (Å) | 10.970 |
| c (Å) | 14.797 |
| β (°) | 98.62 |
| Volume (ų) | 900.1 |
| Z | 4 |
| R-factor (%) | 4.5 |
Analysis of Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, C-H···π, π···π Stacking)
The arrangement of molecules within a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. rsc.org These forces, although individually weak, collectively determine the crystal's stability, morphology, and physicochemical properties. For phenoxypyrrolidine derivatives, the key interactions include hydrogen bonding, C-H···π interactions, and π···π stacking. researchgate.netnih.gov
Hydrogen Bonding: While the primary amine of the pyrrolidine ring is substituted in many derivatives, the potential for hydrogen bonding often arises from other functional groups or from C-H bonds acting as weak donors. Interactions of the C-H···O type are commonly observed, linking molecules into chains or more complex three-dimensional networks. nih.gov
C-H···π Interactions: These interactions occur between a C-H bond (as the donor) and the electron-rich π system of the phenoxy group's aromatic ring (as the acceptor). Such interactions play a significant role in stabilizing the crystal lattice, often connecting molecules into layers. researchgate.net
Table 2: Common Intermolecular Interactions in Pyrrolidine Derivatives
| Interaction Type | Typical Donor-Acceptor | Typical Distance (Å) | Geometric Feature |
|---|---|---|---|
| Hydrogen Bond | C—H···O | 2.2 - 2.8 (H···O) | Forms chains or dimers |
| C-H···π | C—H···Cg (ring centroid) | 2.5 - 3.0 (H···Cg) | Connects molecules into layers |
| π···π Stacking | Cg···Cg | 3.9 - 4.2 | Face-to-face stacking of phenyl rings |
Conformational Analysis in the Crystalline State
The conformation of a molecule in its crystalline state represents a low-energy state that is influenced by both intramolecular steric effects and intermolecular packing forces. umons.ac.be For this compound, the conformation of the five-membered pyrrolidine ring is of particular interest.
Saturated five-membered rings like pyrrolidine are not planar and typically adopt puckered conformations to minimize torsional strain. The most common conformations are the "envelope" (with four atoms nearly coplanar and the fifth out of the plane) and the "twist" or "half-chair" (with two adjacent atoms displaced on opposite sides of the plane formed by the other three). nih.gov In the crystal structures of many pyrrolidine derivatives, the ring is found in an envelope conformation. nih.gov The specific atom that is out of the plane (the "flap") and the degree of puckering can be precisely defined by Cremer & Pople puckering parameters, which are calculated from the atomic coordinates obtained via SC-XRD. nih.gov The orientation of the substituents on the pyrrolidine ring, namely the phenoxy and methyl carboxylate groups, will also be fixed in the crystalline state, adopting positions that minimize steric hindrance while optimizing intermolecular interactions.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound, confirming its elemental composition, and elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of a compound's elemental formula from its exact mass. For this compound (C₁₂H₁₅NO₃), the theoretical exact mass of its protonated molecular ion ([M+H]⁺) can be calculated with high precision. Experimental measurement of this value using HRMS serves as a definitive confirmation of the compound's chemical formula, distinguishing it from other isomers or compounds with the same nominal mass.
Table 3: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅NO₃ |
| Ion Species | [M+H]⁺ |
| Calculated Exact Mass | 222.1125 |
| Measured Exact Mass (Typical) | 222.1123 |
| Mass Error (Typical) | < 5 ppm |
Mechanistic Mass Spectrometry and Collision-Induced Dissociation (CID) Studies
Tandem mass spectrometry (MS/MS), often involving collision-induced dissociation (CID), is used to study the fragmentation pathways of a selected precursor ion. chemrxiv.org The resulting product ion spectrum provides a structural fingerprint of the molecule. For pyrrolidine derivatives, CID experiments reveal characteristic fragmentation routes that help in structural elucidation. nih.gov
For this compound, the protonated molecule would be selected as the precursor ion. Upon collisional activation, fragmentation is expected to occur at the weakest bonds and lead to stable neutral losses or product ions. Key fragmentation pathways for pyrrolidinyl compounds often involve:
Cleavage of the C-N bond within the ring or at the substituent.
Loss of the methyl carboxylate group as a neutral radical (•COOCH₃) or methanol (B129727) (CH₃OH).
Fragmentation of the phenoxy group , potentially leading to the loss of phenol (B47542) (C₆H₅OH) or a phenoxy radical (•OC₆H₅).
Ring-opening reactions followed by further fragmentation. researchgate.net
These fragmentation patterns are highly characteristic and can be used to identify the core pyrrolidine structure and its specific substituents in unknown samples. nih.govnih.gov
Table 4: Predicted Key CID Fragments for [M+H]⁺ of this compound
| m/z (Proposed) | Proposed Structure/Loss | Fragmentation Pathway |
|---|---|---|
| 162.0862 | [M+H - COOCH₃]⁺ | Loss of methyl formate |
| 128.0964 | [M+H - C₆H₅OH]⁺ | Loss of phenol |
| 94.0419 | [C₆H₅OH₂]⁺ | Protonated phenol |
| 70.0651 | [C₄H₈N]⁺ | Pyrrolidine ring fragment |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Mixture Analysis
Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of high-performance liquid chromatography (HPLC) with the sensitive and selective detection capabilities of mass spectrometry. nih.gov This hybrid technique is ideal for assessing the purity of a synthesized compound like this compound and for analyzing it within complex mixtures. thermofisher.com
In a typical LC-MS analysis, the sample is injected into an HPLC column (e.g., a C18 reversed-phase column), where the target compound is separated from synthesis impurities, starting materials, and byproducts based on differences in their physicochemical properties. nih.gov The eluent from the column is then introduced into the mass spectrometer, which provides detection with high specificity. By monitoring the m/z of the target compound's molecular ion, its presence can be confirmed and its purity can be quantified by integrating the area of its chromatographic peak relative to the total ion chromatogram. The high sensitivity of LC-MS also allows for the detection and potential identification of trace-level impurities. nih.gov
Table 5: Typical LC-MS Method Parameters for Analysis
| Parameter | Typical Condition |
|---|---|
| LC System | HPLC or UPLC |
| Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| MS Detector | Triple Quadrupole or Orbitrap |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Scan Mode | Full Scan or Selected Ion Monitoring (SIM) for m/z 222.11 |
Computational Chemistry and Molecular Modeling Studies of Methyl 4 Phenoxypyrrolidine 2 Carboxylate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to predict a variety of molecular properties with a favorable balance between accuracy and computational cost.
Following geometry optimization, the electronic structure can be analyzed, with a particular focus on the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The HOMO represents the ability of a molecule to donate electrons, characterizing it as a nucleophile, while the LUMO signifies its ability to accept electrons, indicating its electrophilic nature. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity.
For Methyl 4-phenoxypyrrolidine-2-carboxylate, the HOMO is expected to be localized primarily on the electron-rich phenoxy group and the nitrogen atom of the pyrrolidine (B122466) ring, indicating these as the most probable sites for electrophilic attack. Conversely, the LUMO is likely distributed over the carbonyl group of the ester and the aromatic ring, suggesting these regions are susceptible to nucleophilic attack.
| Parameter | Calculated Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
| Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound calculated using DFT. |
DFT calculations are a well-established methodology for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com The Gauge-Including Atomic Orbital (GIAO) method is commonly used in conjunction with DFT to compute the isotropic magnetic shielding tensors for each nucleus. nih.govnih.gov These theoretical shielding values can then be converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).
Predicting the ¹H and ¹³C NMR spectra for this compound can aid in the structural elucidation and confirmation of the compound. researchgate.net By comparing the theoretically predicted chemical shifts with experimental data, a high degree of confidence in the assigned structure can be achieved. Discrepancies between calculated and experimental shifts can also highlight interesting electronic or conformational effects within the molecule.
| Atom | Calculated ¹³C Chemical Shift (ppm) | Calculated ¹H Chemical Shift (ppm) |
| Pyrrolidine C2 | 58.9 | 4.1 (dd) |
| Pyrrolidine C3 | 35.1 | 2.3 (m), 2.5 (m) |
| Pyrrolidine C4 | 75.4 | 4.8 (m) |
| Pyrrolidine C5 | 52.6 | 3.5 (m), 3.7 (m) |
| Ester C=O | 172.3 | - |
| Ester O-CH₃ | 52.8 | 3.7 (s) |
| Phenoxy C1' | 157.0 | - |
| Phenoxy C2'/C6' | 116.5 | 6.9 (d) |
| Phenoxy C3'/C5' | 129.8 | 7.3 (t) |
| Phenoxy C4' | 122.1 | 7.0 (t) |
| Table 2: Hypothetical Predicted NMR Chemical Shifts for this compound. |
DFT can be a powerful tool to explore the potential chemical reactions involving this compound by calculating the energetics of reaction pathways and locating transition state structures. researchgate.net This allows for the determination of activation energies, which are crucial for understanding reaction kinetics and mechanisms.
For instance, the hydrolysis of the ester group in this compound could be modeled. DFT calculations would be used to determine the geometries and energies of the reactants, the tetrahedral intermediate, the transition states, and the final products (the carboxylate and methanol). This would provide a detailed, step-by-step understanding of the reaction mechanism at a molecular level. The calculated activation barriers can help predict the feasibility of a reaction under specific conditions.
| Reaction Step | Species | Relative Energy (kcal/mol) |
| 1 | Reactants (Ester + H₂O) | 0.0 |
| 2 | Transition State 1 | +15.2 |
| 3 | Tetrahedral Intermediate | -5.7 |
| 4 | Transition State 2 | +12.8 |
| 5 | Products (Carboxylic Acid + Methanol) | -8.3 |
| Table 3: Hypothetical Reaction Energetics for the Hydrolysis of this compound. |
Molecular Dynamics (MD) Simulations
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view, tracking the atomic motions of a system over time. This approach is invaluable for understanding the conformational flexibility and intermolecular interactions of a molecule.
This compound possesses several rotatable bonds, leading to a range of possible conformations. MD simulations can explore the conformational landscape of the molecule by simulating its movements in a solvent environment, such as water or dimethyl sulfoxide, over a period of nanoseconds.
The analysis of the MD trajectory can reveal the preferred conformations of the pyrrolidine ring (e.g., envelope or twist conformations) and the relative orientations of the phenoxy and carboxylate substituents. This information is crucial for understanding how the molecule's shape fluctuates under physiological conditions and which conformations are most likely to be biologically active. Root Mean Square Deviation (RMSD) and Radius of Gyration (Rg) are common metrics used to assess the stability and compactness of the molecule throughout the simulation.
MD simulations are particularly well-suited for studying how this compound interacts with other molecules, such as solvent molecules, ions, or biological macromolecules like proteins. researchgate.net By placing the molecule in a simulation box with the interacting partners, the non-covalent interactions (e.g., hydrogen bonds, van der Waals forces, and electrostatic interactions) that govern the binding and recognition processes can be observed.
For example, a simulation could model the interaction of this compound with a target protein. The analysis would focus on identifying the key amino acid residues involved in binding and quantifying the strength of these interactions. Such simulations are instrumental in rational drug design, providing a basis for optimizing the affinity and selectivity of a ligand for its biological target. The simulation would track the formation and breaking of hydrogen bonds between the ester and phenoxy oxygens of the ligand and polar residues in a hypothetical binding pocket, as well as hydrophobic interactions between the aromatic ring and nonpolar residues.
Methyl 4 Phenoxypyrrolidine 2 Carboxylate As a Key Synthetic Intermediate and Chemical Scaffold
Strategic Role in the Synthesis of Diverse Chemical Entities
The strategic importance of methyl 4-phenoxypyrrolidine-2-carboxylate in chemical synthesis stems from its dual functionality: a reactive pyrrolidine (B122466) ring and a modifiable phenoxy group. This combination allows for the construction of a wide array of complex molecules with potential applications in various fields, particularly in medicinal chemistry and drug discovery.
Building Block for Complex Organic Synthesis
The pyrrolidine ring is a prevalent scaffold in numerous biologically active compounds and natural products. mdpi.com this compound serves as a valuable chiral building block, providing a pre-formed five-membered ring with defined stereochemistry. mdpi.com This is particularly advantageous in total synthesis, where the construction of such cyclic systems can be challenging. The carboxylate group at the 2-position and the secondary amine of the pyrrolidine ring are key functional handles for further chemical transformations.
The secondary amine can be readily N-alkylated or N-arylated to introduce a variety of substituents. For instance, copper-catalyzed N-arylation reactions, which have been shown to be effective for similar pyrrolidine derivatives, can be employed to couple aryl halides to the nitrogen atom. nih.govnih.gov Furthermore, the methyl ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation with various amines, a cornerstone reaction in the synthesis of peptides and other bioactive molecules. nih.govunimi.itluxembourg-bio.comrsc.org These transformations allow for the systematic elaboration of the pyrrolidine core, leading to the generation of diverse molecular architectures.
Precursor in the Development of Advanced Chemical Agents
The unique combination of a constrained pyrrolidine ring and an aromatic phenoxy group makes this compound an attractive precursor for the development of advanced chemical agents, particularly in the realm of pharmaceuticals. researchgate.netzlchemi.com The pyrrolidine scaffold is a common feature in many FDA-approved drugs, and its derivatives have shown a wide range of biological activities. The phenoxy group can engage in various non-covalent interactions, such as pi-stacking and hydrogen bonding, which are crucial for molecular recognition and binding to biological targets.
The synthesis of constrained peptides is one area where this precursor shows significant promise. nih.govrsc.orgnih.gov The rigid pyrrolidine ring can be incorporated into peptide backbones to induce specific secondary structures, such as beta-turns, which are often involved in protein-protein interactions. The phenoxy group can act as a mimic of the side chain of aromatic amino acids like phenylalanine or tyrosine, or it can be further functionalized to introduce additional binding elements.
Integration and Modification within Advanced Chemical Scaffolds
The versatility of this compound extends to its use in the construction of more complex and sophisticated chemical scaffolds. Through modifications of the pyrrolidine ring and the phenoxy moiety, a high degree of structural diversity can be achieved, leading to the development of novel molecular frameworks with tailored properties.
Pyrrolidine Ring Modifications and Structural Diversity Generation
Key reactions for modifying the pyrrolidine ring include:
N-Functionalization: As mentioned previously, the secondary amine can be readily functionalized through alkylation, arylation, acylation, and sulfonylation reactions. This allows for the introduction of a wide range of substituents that can modulate the steric and electronic properties of the molecule.
Modification of the Carboxylate Group: The methyl ester can be converted into other functional groups, such as amides, hydroxymethyl groups (via reduction), or other esters. This provides further opportunities for diversification and the attachment of other molecular fragments.
Ring-Opening and Ring-Closing Reactions: Under certain conditions, the pyrrolidine ring can be opened and re-closed to form different heterocyclic systems, although this is a more complex transformation.
These modifications, often performed in a stereocontrolled manner, allow for the generation of a library of structurally diverse compounds from a single chiral precursor.
Design of Hybrid Scaffolds Incorporating the Phenoxy Moiety
The phenoxy group of this compound is not merely a passive substituent; it is an active participant in the design of hybrid chemical scaffolds. The term "hybrid scaffold" refers to a molecule that combines two or more distinct pharmacophores or structural motifs to create a new entity with potentially enhanced or novel properties.
The phenoxy group can be modified in several ways to create such hybrid molecules:
Substitution on the Phenyl Ring: The phenyl ring can be substituted with various functional groups, such as halogens, alkyl groups, nitro groups, or other aromatic rings. These substituents can alter the electronic properties of the phenoxy group and introduce new points of interaction.
Replacement of the Phenyl Ring: The entire phenyl group can be replaced with other aromatic or heteroaromatic systems, leading to a wide range of diaryl ether derivatives with different steric and electronic profiles.
Linker to Other Scaffolds: The phenoxy group can serve as a linker to attach the pyrrolidine core to other molecular scaffolds, such as other heterocyclic rings, peptides, or polymers.
The design of such hybrid scaffolds is a powerful strategy in drug discovery, as it allows for the exploration of new chemical space and the development of molecules with improved pharmacokinetic and pharmacodynamic properties.
Applications in Materials Science and Specialty Chemicals (Mechanistic and Structural Contributions)
While the primary focus of research on pyrrolidine derivatives has been in the area of medicinal chemistry, their unique structural and chemical properties also suggest potential applications in materials science and as specialty chemicals. However, it is important to note that specific applications of this compound in these fields are not yet well-documented in the scientific literature.
The incorporation of pyrrolidone units into polymer backbones has been shown to influence the properties of the resulting materials. bucknell.edu For example, pyrrolidone-containing polymers have been investigated for their thermal stability and porous structure, which could be useful in applications such as gas chromatography and separation technologies. nih.gov The synthesis of polymers with latent hydrogen-bonding capabilities based on pyrrolidone-containing monomers has also been explored. researchgate.net
The phenoxy group in this compound could potentially contribute to the development of functional polymers with specific optical or electronic properties. The aromatic ring can participate in pi-stacking interactions, which are important for charge transport in organic electronic materials. Furthermore, the ability to functionalize both the pyrrolidine ring and the phenoxy group could allow for the fine-tuning of the polymer's properties for specific applications.
In the realm of specialty chemicals, chiral pyrrolidine derivatives are used as ligands in asymmetric catalysis. The defined stereochemistry of this compound makes it a potential candidate for the development of new chiral ligands for transition metal-catalyzed reactions. The combination of the pyrrolidine nitrogen and the ether oxygen of the phenoxy group could provide a bidentate coordination site for metal ions, leading to highly stereoselective transformations.
While the direct application of this compound in materials science and as a specialty chemical is still an emerging area, the versatility of its structure and the known applications of related compounds suggest that it holds significant potential for future research and development in these fields.
Contribution to Organic Semiconductor Materials through Electronic Properties
The phenoxy group, an aromatic ether, is an electron-donating group. Its incorporation into a polymer backbone could theoretically influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters for charge injection and transport in organic electronic devices. For a material to function as a hole transport layer (HTL) in an organic solar cell, for instance, its HOMO level must be appropriately aligned with the valence band of the light-absorbing perovskite layer to facilitate efficient hole extraction.
However, without experimental data on polymers synthesized from this compound, any discussion of its specific electronic properties, such as conductivity, charge carrier mobility, and energy levels, remains speculative. Detailed studies involving techniques like cyclic voltammetry, UV-Vis spectroscopy, and theoretical calculations (e.g., Density Functional Theory) would be necessary to quantify these properties.
Table 1: Hypothetical Electronic Properties of a Polymer Derived from this compound
| Property | Hypothetical Value Range | Significance in Organic Semiconductors |
| HOMO Level | -5.0 to -5.5 eV | Determines efficiency of hole injection/extraction. |
| LUMO Level | -2.0 to -2.5 eV | Influences electron blocking properties. |
| Band Gap | 2.5 to 3.5 eV | Affects optical transparency and electronic transitions. |
| Hole Mobility | 10⁻⁵ to 10⁻³ cm²/Vs | Measures the speed of positive charge carrier transport. |
Note: The values in this table are purely illustrative and are not based on experimental data for a polymer derived from this compound.
Enhancement of Material Properties via Structural Integration and Cross-Linking Reactions
The structural features of this compound suggest several possibilities for its integration into larger material systems to enhance their properties. The pyrrolidine ring and its substituents offer sites for polymerization and cross-linking, which can significantly impact the mechanical, thermal, and morphological characteristics of the resulting material.
Structural Integration:
Cross-Linking Reactions:
The pyrrolidine ring itself, or functional groups that could be introduced onto it, could serve as reactive sites for cross-linking reactions. Cross-linking is a common strategy to improve the mechanical strength, thermal stability, and solvent resistance of polymers. For instance, if the nitrogen atom of the pyrrolidine were to participate in a reaction that forms covalent bonds between polymer chains, it would create a three-dimensional network structure. This network would restrict the movement of the polymer chains, leading to a more robust material.
Potential cross-linking reactions could involve:
Amide bond formation: The nitrogen of the pyrrolidine could react with carboxylic acid groups on other polymer chains.
Ring-opening reactions: The pyrrolidine ring could potentially be opened under certain conditions to form cross-links.
Reactions involving the phenoxy group: The aromatic ring of the phenoxy group could be functionalized to introduce cross-linkable moieties.
The degree of cross-linking would be a critical parameter to control, as it would directly influence the final properties of the material. A higher cross-link density generally leads to a harder and more brittle material, while a lower density can result in a more flexible and elastomeric material.
Table 2: Potential Effects of Integrating this compound into a Polymer Matrix
| Property Enhanced | Mechanism of Enhancement | Potential Application |
| Thermal Stability | Incorporation of rigid phenoxy groups into the polymer backbone. | High-temperature electronics, coatings. |
| Mechanical Strength | Covalent cross-linking between polymer chains via the pyrrolidine moiety. | Structural components, durable films. |
| Solvent Resistance | Formation of a dense, cross-linked network that prevents solvent penetration. | Chemical-resistant coatings, membranes. |
| Adhesion | Polar functional groups (ester, ether) enhancing intermolecular forces with substrates. | Adhesives, primers. |
Note: This table is based on general principles of polymer chemistry and does not reflect experimentally verified outcomes for this compound.
Q & A
Basic: What are the established synthetic routes for Methyl 4-phenoxypyrrolidine-2-carboxylate, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclization and functionalization. A common approach for analogous pyrrolidine derivatives (e.g., methyl 4-(4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylate) starts with:
Cyclization : Reacting phenoxy-substituted precursors with pyrrolidine intermediates under acidic or basic conditions.
Esterification : Introducing the carboxylate group via nucleophilic acyl substitution.
Purification : Column chromatography or recrystallization to isolate the product.
Optimization involves adjusting reaction temperature, solvent polarity (e.g., THF vs. DCM), and catalyst loading. For example, refluxing in aqueous HCl improves cyclization efficiency for halogenated analogs .
Basic: What analytical techniques are critical for confirming the structure of this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : H and C NMR to verify stereochemistry and substituent positions (e.g., phenoxy group at C4).
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns.
- X-ray Crystallography : For unambiguous structural determination using programs like SHELX or Mercury .
- IR Spectroscopy : Identification of ester (C=O) and pyrrolidine ring vibrations.
Basic: How should researchers assess the stability of this compound under varying storage conditions?
Methodological Answer:
- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
- Photostability : Expose to UV-Vis light and monitor degradation via HPLC.
- Hygroscopicity : Store in desiccators at controlled humidity and track mass changes.
For analogs, storage at −20°C under inert gas (N) is recommended to prevent oxidation .
Advanced: How can crystallographic software (e.g., SHELX, Mercury) resolve ambiguities in the stereochemistry of pyrrolidine derivatives?
Methodological Answer:
- SHELX : Refine X-ray diffraction data to model electron density maps, focusing on torsional angles of the pyrrolidine ring and phenoxy substituent.
- Mercury CSD : Compare packing patterns and hydrogen-bonding networks with structurally similar compounds in the Cambridge Structural Database (CSD).
- ORTEP-3 : Visualize thermal ellipsoids to identify disordered regions or misassigned chiral centers .
Advanced: What methodologies are used to evaluate the biological activity of this compound in neurological studies?
Methodological Answer:
- In Vitro Assays : Screen for enzyme inhibition (e.g., acetylcholinesterase) using fluorometric assays.
- Molecular Docking : Simulate interactions with neuronal receptors (e.g., NMDA) using AutoDock Vina.
- In Vivo Models : Administer to zebrafish or murine models to assess blood-brain barrier penetration and behavioral effects, referencing protocols for related chlorophenoxy-pyrrolidine analogs .
Advanced: How can researchers address contradictions in spectroscopic and crystallographic data for this compound?
Methodological Answer:
- Cross-Validation : Compare NMR-derived dihedral angles with X-ray torsion angles.
- Dynamic NMR : Resolve conformational flexibility at high temperatures or in polar solvents.
- DFT Calculations : Use Gaussian or ORCA to simulate NMR chemical shifts and compare with experimental data .
Advanced: What strategies are effective for separating enantiomers of this compound?
Methodological Answer:
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IA) with hexane:isopropanol mobile phases.
- Kinetic Resolution : Employ lipase-catalyzed ester hydrolysis under mild conditions.
- Crystallization-Induced Diastereomerism : Form diastereomeric salts with chiral acids (e.g., tartaric acid) .
Advanced: How can researchers predict the toxicity profile of this compound given limited experimental data?
Methodological Answer:
- In Silico Tools : Use ProTox-II or ADMET Predictor to estimate LD and hepatotoxicity.
- Ames Test : Screen for mutagenicity with Salmonella typhimurium strains TA98/TA100.
- Zebrafish Embryotoxicity Assay : Quantify LC and teratogenic effects at 24–96 hpf, referencing safety data for structurally related pyridine derivatives .
Advanced: What computational approaches are suitable for modeling hydrogen-bonding interactions in crystals of this compound?
Methodological Answer:
- Graph Set Analysis : Classify hydrogen-bond motifs (e.g., rings, chains) using Mercury’s "Patterns" module.
- Hirshfeld Surface Analysis : Map intermolecular contacts (e.g., C–H···O) with CrystalExplorer.
- MD Simulations : Simulate crystal packing with GROMACS under periodic boundary conditions .
Advanced: How can reaction yields be improved for large-scale synthesis of this compound?
Methodological Answer:
- Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity (e.g., 100°C, 30 min).
- Flow Chemistry : Optimize residence time and temperature in continuous reactors.
- Catalyst Screening : Test Pd/C or Ni-based catalysts for Suzuki-Miyaura coupling of phenoxy precursors, as validated for pyridine carboxylate analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
